Cas no 1210704-54-3 (2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide)

2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide structure
1210704-54-3 structure
Product name:2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide
CAS No:1210704-54-3
MF:C20H18FN3OS
Molecular Weight:367.439826488495
CID:6222679
PubChem ID:45536477

2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide
    • 2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
    • 2-(4-fluorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
    • 1210704-54-3
    • F5323-0364
    • 2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
    • AKOS025061106
    • インチ: 1S/C20H18FN3OS/c21-14-9-11-16(12-10-14)26-13-19(25)22-20-17-7-4-8-18(17)23-24(20)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,22,25)
    • InChIKey: INSSEJWVKCVCOU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)CC(NC1=C2C(CCC2)=NN1C1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 367.11546154g/mol
  • 同位素质量: 367.11546154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 480
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 72.2Ų

2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5323-0364-4mg
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
4mg
$66.0 2023-09-10
Life Chemicals
F5323-0364-2mg
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
2mg
$59.0 2023-09-10
Life Chemicals
F5323-0364-5μmol
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5323-0364-1mg
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
1mg
$54.0 2023-09-10
Life Chemicals
F5323-0364-3mg
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
3mg
$63.0 2023-09-10
Life Chemicals
F5323-0364-5mg
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
5mg
$69.0 2023-09-10
Life Chemicals
F5323-0364-2μmol
2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
1210704-54-3
2μmol
$57.0 2023-09-10

2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide 関連文献

2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamideに関する追加情報

Comprehensive Overview of 2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide (CAS No. 1210704-54-3)

2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide (CAS No. 1210704-54-3) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This molecule features a unique cyclopentacpyrazol core, which is linked to a 4-fluorophenylsulfanyl group and an acetamide moiety. Its structural complexity makes it a valuable candidate for drug discovery and development, particularly in targeting specific enzymatic pathways.

The compound's CAS number 1210704-54-3 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial applications. Researchers often search for 2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide solubility, synthesis methods, and biological activity, reflecting its relevance in modern medicinal chemistry. Its fluorophenyl and sulfanyl groups contribute to its potential as a bioactive molecule, with studies exploring its role in modulating protein interactions.

In recent years, the demand for cyclopentacpyrazol derivatives has surged due to their applications in developing kinase inhibitors and anti-inflammatory agents. The 2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl scaffold is particularly notable for its stability and versatility, making it a hotspot in drug design. Scientists are investigating whether CAS 1210704-54-3 exhibits selectivity toward certain receptors, a topic frequently queried in academic literature and patent filings.

From a synthetic chemistry perspective, the preparation of 2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide involves multi-step organic reactions, including sulfanylation and amide coupling. Optimizing these processes is critical for scaling up production, a challenge often discussed in forums and research papers. The compound's melting point, stability under various pH conditions, and chromatographic behavior are also key parameters for quality control.

Market trends indicate growing interest in fluorinated pharmaceuticals, with 4-fluorophenyl derivatives being a focal point due to their enhanced metabolic stability. This aligns with searches for 1210704-54-3 suppliers and custom synthesis services. Additionally, the compound's potential as a precursor for labeled analogs (e.g., isotopic labeling for tracer studies) is another area of exploration, addressing the need for advanced diagnostic tools.

Environmental and regulatory considerations for 2-(4-fluorophenyl)sulfanyl-N-{2-phenyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}acetamide are equally important. Researchers frequently inquire about its ecotoxicity profile and biodegradability, reflecting the industry's shift toward sustainable chemistry. Proper handling protocols and waste disposal methods for intermediates during synthesis are also widely discussed topics.

In summary, CAS 1210704-54-3 represents a compelling case study in the intersection of synthetic chemistry and drug development. Its structural features, combined with emerging applications in targeted therapy and molecular imaging, position it as a compound of enduring scientific and commercial value. Future research directions may include structure-activity relationship (SAR) studies and formulation optimization, further solidifying its role in modern science.

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